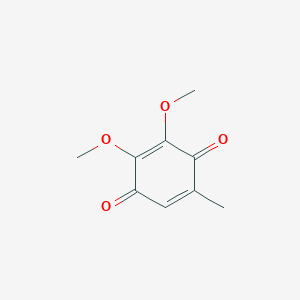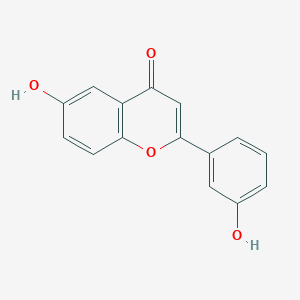
2,3-二甲氧基-5-甲基-1,4-苯醌
概述
描述
辅酶Q0,也称为泛醌-0,是一种衍生的醌类化合物。它是一种天然存在的物质,存在于各种生物体中,包括灵芝。 辅酶Q0以其显著的生物活性而闻名,特别是其抗癌和抗炎特性 .
科学研究应用
辅酶Q0具有广泛的科学研究应用:
作用机制
辅酶Q0主要通过其在线粒体呼吸链中的作用发挥其作用。它充当电子载体,促进电子从线粒体中的复合物I和II转移到复合物III。 该过程对于产生腺嘌呤三磷酸 (ATP) 至关重要,ATP 是细胞的主要能量货币 . 此外,辅酶Q0具有抗氧化特性,通过清除自由基来保护细胞免受氧化损伤 .
类似化合物:
辅酶Q10(泛醌-10): 与辅酶Q0一样,辅酶Q10 参与线粒体呼吸链,并具有抗氧化特性。
质体醌: 质体醌存在于叶绿体中,在光合作用过程中电子传递链中起着类似的作用.
叶绿醌(维生素K1): 参与血液凝固,叶绿醌与辅酶Q0在结构上相似,但具有不同的生物学功能.
辅酶Q0的独特性: 辅酶Q0 由于其独特的抗癌和抗炎特性而独一无二,这些特性在其他类似化合物中并不那么明显。 它抑制转移和调节炎症途径的能力使其成为医学研究中的宝贵化合物 .
生化分析
Biochemical Properties
Coenzyme Q0 plays a significant role in biochemical reactions. It is an endogenous lipid-soluble antioxidant in the mitochondrial oxidative respiratory chain which can reduce oxidative stress and inflammation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with tau protein and aids in the formation of filamentous structure .
Cellular Effects
Coenzyme Q0 has profound effects on various types of cells and cellular processes. It inhibits the growth of SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It halts the cell cycle at the G2/M phase, increases the production of reactive oxygen species (ROS), and induces autophagy and apoptosis in SKOV-3 cells .
Molecular Mechanism
At the molecular level, Coenzyme Q0 exerts its effects through various mechanisms. It downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cellular function.
Dosage Effects in Animal Models
The effects of Coenzyme Q0 vary with different dosages in animal models. For instance, Coenzyme Q0 enhances remyelination and regulates inflammation effects of cuprizone in the corpus callosum of a chronic model of multiple sclerosis when administered at a dose of 150 mg/kg/day .
Metabolic Pathways
Coenzyme Q0 is involved in various metabolic pathways. It is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, other ubiquinones, and vitamin E
准备方法
合成路线和反应条件: 辅酶Q0可以通过多种方法合成。一种有效的方法涉及使用三氟甲磺酸钪和汉斯酯对辅酶Q0进行催化炔丙基化。 该反应通过氧化还原链机制进行,将炔丙基醇转化为含有三键的辅酶Q0衍生物 .
工业生产方法: 辅酶Q0的工业生产通常涉及从灵芝等天然来源中提取。 提取过程包括溶剂提取、纯化和结晶,以获得高纯度的辅酶Q0 .
化学反应分析
反应类型: 辅酶Q0会经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 辅酶Q0可以使用诸如乙醇溶液中的三氯化铁之类的试剂氧化.
还原: 辅酶Q0的还原可以使用硼氢化钠之类的还原剂来实现。
相似化合物的比较
Coenzyme Q10 (Ubiquinone-10): Like Coenzyme Q0, Coenzyme Q10 is involved in the mitochondrial respiratory chain and has antioxidant properties.
Plastoquinone: Found in chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.
Phylloquinone (Vitamin K1): Involved in blood coagulation, phylloquinone shares structural similarities with Coenzyme Q0 but has distinct biological functions.
Uniqueness of Coenzyme Q0: Coenzyme Q0 is unique due to its specific anticancer and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to inhibit metastasis and modulate inflammatory pathways makes it a valuable compound in medical research .
属性
IUPAC Name |
2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPTCZPFCVOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209242 | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-94-7 | |
| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone-O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Mitochondrial Complex I interaction: Coenzyme Q0 can act as an electron acceptor substrate for mitochondrial complex I (NADH:Q reductase), influencing electron transport activity and membrane potential generation. [] This interaction is influenced by the length and saturation of the alkyl side chain at position 6 of the benzoquinone ring. []
- Phospholipase A2 Inhibition: Coenzyme Q0 and its derivative, 2,3-dimethoxy-5-methyl-6-(10-morpholinodecyl)-1, 4-benzquinone hydrochloride (QS-10.Mor), have been shown to inhibit phospholipase A2 (PLA2) activity in a dose-dependent manner. This suggests a potential role in membrane stabilization. []
- Induction of Apoptosis: Studies show that Coenzyme Q0 can induce apoptosis in various cancer cell lines, including lung cancer cells (A549), [] breast cancer cells (MCF-7), [] and melanoma cells. [] This effect is often associated with reactive oxygen species (ROS) generation and modulation of apoptotic pathways, including PARP degradation and Bcl-2/Bax dysregulation. [, , ]
- Modulation of Wnt/β-catenin Signaling: Research suggests that Coenzyme Q0 can inhibit the Wnt/β-catenin signaling pathway, leading to decreased expression of c-myc, cyclin D1, and survivin. This inhibition contributes to its anti-tumor activity, particularly in melanoma cells. []
A:
- Stability in Solution: Studies demonstrate that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is stable in acidic aqueous buffer solutions within a specific pH range (3.0-6.2). []
- Micellar Systems: Research indicates that the compound can be incorporated into micellar systems, like those formed by sodium alkyl sulfates. This suggests compatibility with certain surfactants. [] The presence of a long side chain, like in idebenone, can influence the location of the benzoquinone nucleus within the micelle. []
ANone: While not a catalyst itself, 2,3-Dimethoxy-5-methyl-1,4-benzoquinone participates in redox reactions:
- Electron Carrier: It can act as an electron acceptor in reactions involving coenzyme NADH and a water-soluble iridium complex, mimicking the function of ubiquinone in the electron transport chain. []
- Enhancement of Nitric Oxide Reduction: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone enhances the rate of nitric oxide reduction by xanthine/xanthine oxidase and ascorbate. [, ] This activity is influenced by the quinone's redox potential. [, ]
ANone: Yes, but the provided research only mentions it briefly:
- Geometry Optimization: Unrestricted MNDO calculations were used to optimize the geometry of methoxy-substituted methyl-1,4-benzoquinone radical anions, demonstrating that the methoxyl groups were twisted out of the aromatic plane. []
- Hyperfine Coupling Constant Calculations: INDO calculations were used to calculate hyperfine coupling constants using both optimized and standard bond lengths and angles of methoxy-substituted methyl-1,4-benzoquinone radical anions. []
ANone: Several structure-activity relationships can be identified based on the research provided:
- Alkyl Side Chain Saturation: Saturated alkyl side chains at position 6 result in faster electron transport rates in mitochondrial complex I compared to unsaturated side chains. [] This highlights the importance of side chain flexibility for interaction with the enzyme.
- Liposomal Formulation: A patent describes a liquid formulation of Coenzyme Q10 (a related compound) using a non-ionic surfactant, antioxidant, preservative, and water-soluble cellulose derivatives to enhance bioavailability and shelf life. [] This suggests that similar strategies could be explored for Coenzyme Q0.
ANone: The provided research highlights the evolution of understanding regarding 2,3-Dimethoxy-5-methyl-1,4-benzoquinone :
- Early Synthesis: Research from 1964 details the synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its ethyl homologues using peracid oxidation. [] This signifies early efforts to produce the compound for research purposes.
- Exploration of Antimetabolite Properties: Research from 1974 explored the potential of Coenzyme Q antimetabolites, including synthetic analogues, as antimalarial agents. [] This demonstrates early interest in leveraging the compound's biological activity for therapeutic purposes.
ANone: Yes, the research highlights several cross-disciplinary connections:
- Chemistry and Biology: The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its analogues, [, , , , , , ] combined with biological assays, [, , , , , , , , , , , , , , , , , , , ] showcases a strong interplay between synthetic chemistry and biological investigation.
- Biochemistry and Pharmacology: Understanding the compound's interaction with biological systems, like mitochondrial complex I [] and its effects on cellular processes like apoptosis [, , ] are essential for exploring its potential pharmacological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














